molecular formula C16H28N4O2 B7450256 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide

2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide

Cat. No. B7450256
M. Wt: 308.42 g/mol
InChI Key: RHQCZKFOTAIJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide, also known as CYM-51010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide acts as a positive allosteric modulator of the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. By modulating the activity of the sigma-1 receptor, 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide can exert its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide can also reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide can reduce the activation of microglia, the immune cells of the central nervous system that are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It also has a high affinity for the sigma-1 receptor, making it a potent modulator of its activity. However, one limitation of 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an analgesic for chronic pain. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide.

Synthesis Methods

The synthesis of 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide involves the reaction of 2-cyclooctyl-2-hydroxyacetic acid with 2-(azidomethyl)-2-propan-2-yl-1,2,4-triazole followed by reduction with triphenylphosphine. The final product is obtained through the reaction of the resulting intermediate with N-methylmorpholine.

Scientific Research Applications

2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and antinociceptive effects. Studies have also shown that 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide can reduce the severity of traumatic brain injury, ischemic stroke, and neuropathic pain.

properties

IUPAC Name

2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-12(2)20-14(18-11-19-20)10-17-16(22)15(21)13-8-6-4-3-5-7-9-13/h11-13,15,21H,3-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQCZKFOTAIJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)CNC(=O)C(C2CCCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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